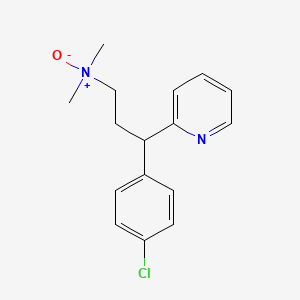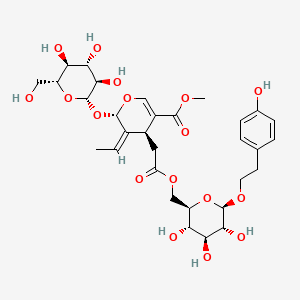
Chlorphéniramine N-oxyde
Vue d'ensemble
Description
Chlorpheniramine N-oxide is a derivative of Chlorpheniramine . Chlorpheniramine is an antihistamine that reduces the effects of natural chemical histamine in the body. Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Chlorpheniramine is used to treat runny nose, sneezing, itching, and watery eyes caused by allergies, the common cold, or the flu .
Molecular Structure Analysis
The molecular formula of Chlorpheniramine N-oxide is C16H19ClN2O . It contains a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen .
Physical and Chemical Properties Analysis
Chlorpheniramine, the parent compound, is a white, odorless, crystalline powder . It has good solubility in water and poor solubility in most organic solvents . The specific physical and chemical properties of Chlorpheniramine N-oxide are not detailed in the search results.
Applications De Recherche Scientifique
Élimination des polluants pharmaceutiques
La chlorphéniramine est un polluant pharmaceutique et un précurseur de nitrosamines cancérigènes lors de la désinfection/oxydation {svg_1}. Dans une étude, l'oxyde de graphène revêtu de magnétite (GO-Fe 3 O 4) a été capable d'éliminer la chlorphéniramine dans l'eau déionisée par adsorption {svg_2}. Cette application est significative dans le domaine des sciences de l'environnement et de la recherche sur la pollution.
Photodégradation de l'antihistaminique
Le chlorphéniramine N-oxyde peut être utilisé dans la photodégradation des antihistaminiques {svg_3}. Une étude a utilisé un xérogel de carbone organique incorporé avec Fe 3+ (XFe) comme photocatalyseur pour la dégradation de l'antihistaminique chlorphéniramine dans un milieu aqueux à pH 3 à température ambiante {svg_4}. Cette application est importante pour l'élimination de ces contaminants des effluents aqueux.
Traitement des allergies et des rhumes
La chlorphéniramine est un ingrédient pharmaceutique actif fréquemment utilisé pour traiter les allergies et les rhumes {svg_5}. En tant qu'antihistaminique de première génération, la chlorphéniramine agit en réduisant la libération d'histamine, une amine biogénique aux effets pro-inflammatoires locaux (autocoïde), par certaines cellules immunitaires {svg_6}.
Détermination des traces dans le plasma humain
La chlorphéniramine réduit l'influence de l'histamine sur la perméabilité capillaire et les muscles lisses bronchiques {svg_7}. Elle est généralement utilisée pour traiter les symptômes d'une allergie, du rhume des foins, des éruptions cutanées dues au froid, de l'inflammation des sinus, des yeux larmoyants, des démangeaisons des yeux, de la toux, du nez qui coule, des éternuements et elle est également utilisée pour les démangeaisons dues à la varicelle {svg_8}. La chlorphéniramine se lie au récepteur H1 de l'histamine, bloquant l'activité de l'histamine et entraînant le soulagement des symptômes négatifs {svg_9}.
Mécanisme D'action
- Chlorpheniramine N-oxide is a synthetic compound derived from chlorpheniramine , an antihistamine used to manage symptoms associated with upper respiratory allergies .
- Chlorpheniramine N-oxide competes with histamine for binding to the H1-receptor sites on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Chlorpheniramine, the parent compound, may cause serious side effects. Stop using chlorpheniramine and call your doctor at once if you have: fast or uneven heart rate; mood changes; tremor, seizure (convulsions); easy bruising or bleeding, unusual weakness; feeling short of breath; or little or no urinating . Chlorpheniramine is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Analyse Biochimique
Biochemical Properties
Chlorpheniramine N-oxide, like its parent compound chlorpheniramine, is likely to interact with histamine H1 receptors . These receptors play a crucial role in allergic reactions, making Chlorpheniramine N-oxide potentially useful in mitigating symptoms of allergies
Cellular Effects
It’s parent compound, chlorpheniramine, is known to reduce the effects of natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Therefore, it’s plausible that Chlorpheniramine N-oxide may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Chlorpheniramine, its parent compound, is known to bind to the histamine H1 receptor, blocking the action of endogenous histamine and leading to temporary relief of negative symptoms brought on by histamine . It’s plausible that Chlorpheniramine N-oxide may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
It’s parent compound, chlorpheniramine, is known to cause drowsiness in animals and can be used as a mild tranquilizer .
Metabolic Pathways
N-oxidation is a known metabolic pathway for drugs with secondary and tertiary amine and amide in their structure . Chlorpheniramine N-oxide, with its N-oxide group, could potentially be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEICKDXQPVPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190145 | |
| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120244-82-8 | |
| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120244-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpheniramine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPHENIRAMINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJP5C38JWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of identifying chlorpheniramine N-oxide in both rat and human urine?
A1: The identification of chlorpheniramine N-oxide in both rat and human urine suggests that this metabolic pathway is conserved across species. [] This finding is important for understanding the drug's metabolic fate in humans and extrapolating preclinical data to clinical settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













